molecular formula C15H19ClN2O6S B2521717 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 1110717-62-8

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2521717
CAS No.: 1110717-62-8
M. Wt: 390.84
InChI Key: YWKVOPMVZPSHCN-UHFFFAOYSA-N
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Description

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is a complex organic compound with the molecular formula C15H19ClN2O6S. It is known for its significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and a 4-oxobutanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine to form 4-(5-chloro-2-methoxybenzenesulfonyl)piperazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-chloro-2-methoxybenzoic acid
  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-2-methylbenzoic acid

Uniqueness

Compared to similar compounds, 4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research .

Properties

IUPAC Name

4-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O6S/c1-24-12-3-2-11(16)10-13(12)25(22,23)18-8-6-17(7-9-18)14(19)4-5-15(20)21/h2-3,10H,4-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKVOPMVZPSHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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